molecular formula C8H13F3N2O B13950956 N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide

N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide

Katalognummer: B13950956
Molekulargewicht: 210.20 g/mol
InChI-Schlüssel: DCZBGBAFHRHMOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide is a chemical compound that features a piperidine ring and a trifluoromethyl group attached to an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide typically involves the reaction of piperidine derivatives with trifluoromethyl acetamide precursors. Common synthetic routes may include:

    Nucleophilic Substitution: Reacting piperidine with a trifluoromethyl acetamide halide under basic conditions.

    Amidation: Coupling a piperidine derivative with trifluoromethyl acetic acid or its derivatives using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory procedures, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors or other large-scale chemical engineering techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to modify the trifluoromethyl group or the acetamide moiety.

    Substitution: The piperidine ring can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could introduce various functional groups onto the piperidine ring.

Wissenschaftliche Forschungsanwendungen

N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigating its effects on biological systems, including enzyme inhibition or receptor binding.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or materials.

Wirkmechanismus

The mechanism of action for N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(piperidin-3-yl)-N-methylacetamide: Similar structure but lacks the trifluoromethyl group.

    N-(piperidin-3-yl)-N-(trifluoromethyl)benzamide: Similar but with a benzamide moiety instead of acetamide.

Uniqueness

N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties, such as increasing lipophilicity and metabolic stability.

Eigenschaften

Molekularformel

C8H13F3N2O

Molekulargewicht

210.20 g/mol

IUPAC-Name

N-piperidin-3-yl-N-(trifluoromethyl)acetamide

InChI

InChI=1S/C8H13F3N2O/c1-6(14)13(8(9,10)11)7-3-2-4-12-5-7/h7,12H,2-5H2,1H3

InChI-Schlüssel

DCZBGBAFHRHMOI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C1CCCNC1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.